

Physicochemical Properties of H-Val-Val-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Val-Val-OH*

Cat. No.: *B1682822*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide **H-Val-Val-OH** (L-Valyl-L-valine). The information presented herein is intended to support research, discovery, and development activities where this molecule is of interest. Data is presented in a structured format, accompanied by detailed experimental protocols and logical workflow diagrams to facilitate understanding and practical application.

Core Physicochemical Data

The fundamental physicochemical properties of **H-Val-Val-OH** are summarized below. These values are crucial for a range of applications, from understanding the molecule's behavior in biological systems to developing analytical methods and formulation strategies.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid	[1]
Synonyms	L-Valyl-L-valine, Val-Val, VV dipeptide	[1]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₃	[1]
Molecular Weight	216.28 g/mol	[1]
Appearance	Solid. White to off-white powder.	[1]
Melting Point	~315 °C (Decomposition, estimated from L-Valine)	
Solubility	Soluble in water.	
logP (Octanol-Water)	-1.61 (Experimental)	[1]
pKa ₁ (α-carboxyl)	~2.32 (Estimated from L-Valine)	
pKa ₂ (α-amino)	~9.62 (Estimated from L-Valine)	
Isoelectric Point (pI)	~5.96 (Estimated from L-Valine)	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of dipeptides like **H-Val-Val-OH** are provided below. These protocols are foundational for any experimental work involving the characterization of this or similar molecules.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the terminal α-carboxyl and α-amino groups can be determined experimentally using potentiometric titration.[2][3]

Methodology:

- **Sample Preparation:** Prepare a solution of **H-Val-Val-OH** of known concentration (e.g., 0.1 M) in deionized water.
- **Acidic Titration:**
 - Pipette a precise volume (e.g., 10 mL) of the dipeptide solution into a beaker.
 - Using a calibrated pH meter, record the initial pH.
 - Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.5 mL).
 - Record the pH after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH drops to approximately 1.5.
- **Alkaline Titration:**
 - Using a fresh 10 mL aliquot of the dipeptide solution, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - Record the pH after each incremental addition until the pH reaches approximately 12.5.
- **Data Analysis:**
 - Plot the pH values against the volume of titrant (HCl and NaOH) added.
 - The pKa values correspond to the pH at the midpoints of the buffer regions on the titration curve. The first midpoint corresponds to pKa₁ (carboxyl group), and the second midpoint corresponds to pKa₂ (amino group).

Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)

The isoelectric point (pI) is the pH at which the dipeptide has a net charge of zero. It can be determined experimentally using isoelectric focusing.^{[4][5]}

Methodology:

- Gel Preparation: A polyacrylamide or agarose gel containing a stable pH gradient is prepared or a commercially available immobilized pH gradient (IPG) strip is used.[6][7]
- Sample Application: The **H-Val-Val-OH** sample is applied to the gel.
- Focusing: An electric field is applied across the gel. The dipeptide will migrate through the pH gradient until it reaches the pH that corresponds to its pI. At this point, the net charge is zero, and migration ceases.[5]
- Detection: The position of the focused dipeptide band is visualized using appropriate staining methods (e.g., Coomassie Brilliant Blue or silver staining).
- pI Determination: The pI is determined by comparing the position of the sample band to that of standard pI markers run on the same gel.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point of a substance.[8][9]

Methodology:

- Sample Preparation: A small, accurately weighed amount of the **H-Val-Val-OH** powder is placed into a DSC sample pan. An empty pan is used as a reference.
- Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
- Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference.
- Data Analysis: The melting point is identified as the peak temperature of the endothermic transition on the resulting thermogram. For peptides, this may also correspond to a

decomposition temperature.[\[10\]](#)

Determination of Solubility by Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[\[11\]](#)[\[12\]](#)

Methodology:

- **Sample Preparation:** An excess amount of **H-Val-Val-OH** is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.
- **Equilibration:** The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **H-Val-Val-OH** in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[\[13\]](#)

Determination of logP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The partition coefficient (logP) is a measure of a compound's lipophilicity. It can be estimated using RP-HPLC by correlating the retention time of the compound with that of standards with known logP values.[\[14\]](#)[\[15\]](#)

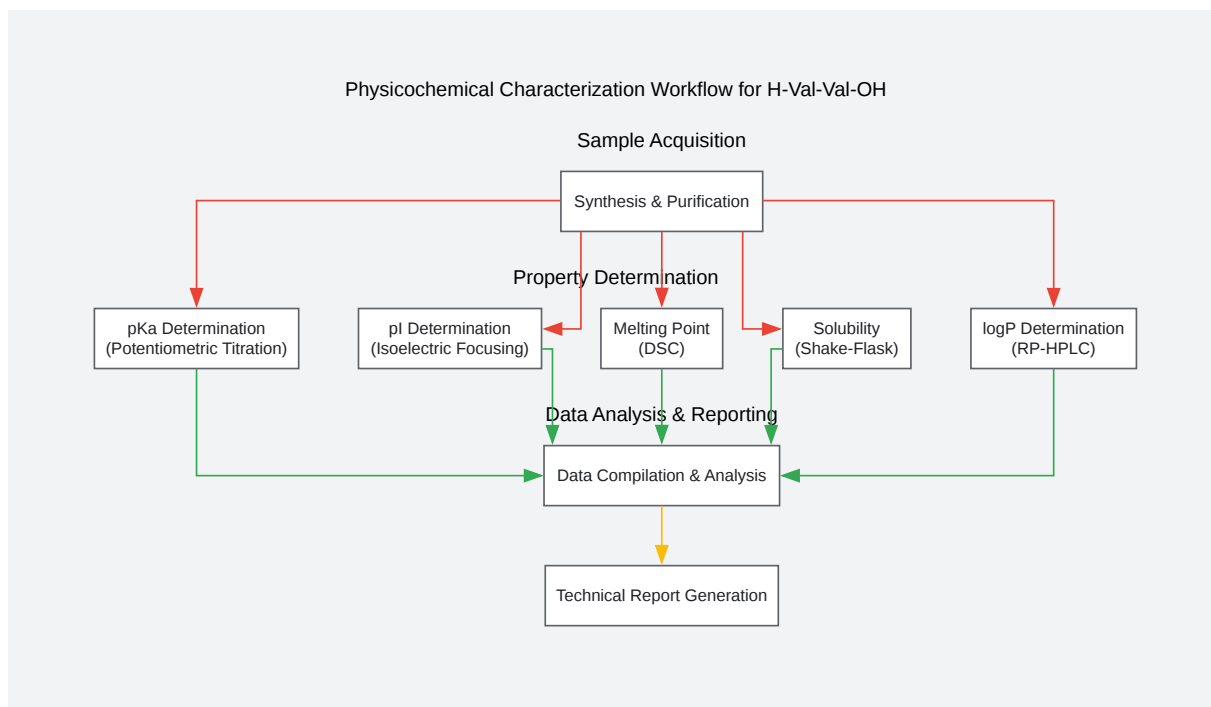
Methodology:

- **Standard Selection:** A series of standard compounds with known logP values that bracket the expected logP of **H-Val-Val-OH** are selected.
- **Chromatographic Conditions:** An isocratic RP-HPLC method is developed using a non-polar stationary phase (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

- Analysis: The standard compounds and the **H-Val-Val-OH** sample are injected onto the HPLC system, and their retention times (t_R) are recorded. The column dead time (t_0) is also determined.
- Calculation:
 - The capacity factor (k) for each compound is calculated using the formula: $k = (t_R - t_0) / t_0$.
 - A calibration curve is generated by plotting the $\log(k)$ of the standard compounds against their known $\log P$ values.
 - The $\log P$ of **H-Val-Val-OH** is determined by interpolating its $\log(k)$ value onto the calibration curve.

Visualized Workflows and Pathways

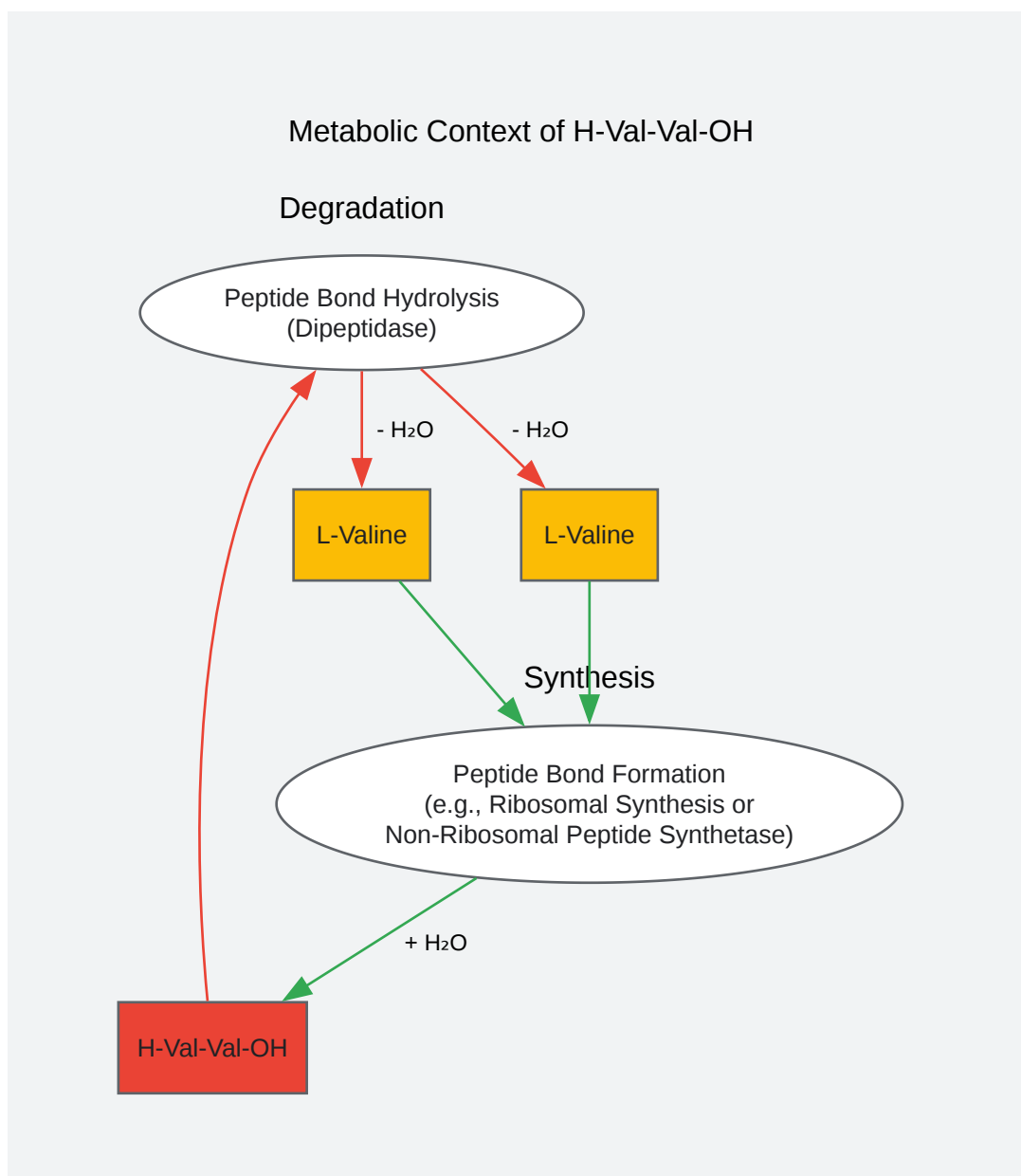
To further elucidate the context of **H-Val-Val-OH**'s properties and biological relevance, the following diagrams are provided.



[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow

The diagram above illustrates a logical workflow for the comprehensive physicochemical characterization of **H-Val-Val-OH**, from synthesis to final reporting.



[Click to download full resolution via product page](#)

Metabolic Context of **H-Val-Val-OH**

This diagram illustrates the metabolic context of **H-Val-Val-OH**, showing its formation from two L-valine residues and its subsequent enzymatic degradation back into its constituent amino acids.^{[16][17]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Valyl-L-valine | C₁₀H₂₀N₂O₃ | CID 107475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 7. Isoelectric Focusing of Total Proteins Protocol | Wendel Lab [faculty.sites.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Differential scanning calorimetry [cureffi.org]
- 10. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Khan Academy [khanacademy.org]
- 17. Valine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physicochemical Properties of H-Val-Val-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682822#what-are-the-physicochemical-properties-of-h-val-val-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com